molecular formula C20H17N3OS B11200283 2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(m-tolyl)acetamide

2-(6-phenylimidazo[2,1-b]thiazol-3-yl)-N-(m-tolyl)acetamide

Cat. No.: B11200283
M. Wt: 347.4 g/mol
InChI Key: YDHDINLSOJSGDN-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazoles. This compound is characterized by its unique structure, which includes a phenylimidazole and a thiazole ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide typically involves multi-step organic reactions. One common method includes the cyclocondensation of 2-cyano-N-(3-methylphenyl)acetamide with phenacyl bromide in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and thiazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or disrupt cancer cell proliferation by targeting specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-2-{6-phenylimidazo[2,1-b][1,3]thiazol-3-yl}acetamide stands out due to its unique combination of the imidazole and thiazole rings, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C20H17N3OS

Molecular Weight

347.4 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C20H17N3OS/c1-14-6-5-9-16(10-14)21-19(24)11-17-13-25-20-22-18(12-23(17)20)15-7-3-2-4-8-15/h2-10,12-13H,11H2,1H3,(H,21,24)

InChI Key

YDHDINLSOJSGDN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

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